3-Hydroxycyclobutyl pivalate
Overview
Description
3-Hydroxycyclobutyl pivalate is a chemical compound with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is known for its unique chemical structure, which includes a cyclobutyl ring and a pivalate ester group. This compound has garnered attention in various fields of research due to its potential biological activity and versatility as a small molecule scaffold .
Preparation Methods
The synthesis of 3-Hydroxycyclobutyl pivalate typically involves the esterification of 3-hydroxycyclobutanol with pivalic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Hydroxycyclobutyl pivalate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major products formed from these reactions include ketones, carboxylic acids, and substituted cyclobutyl derivatives .
Scientific Research Applications
3-Hydroxycyclobutyl pivalate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxycyclobutyl pivalate involves its interaction with specific molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release the active cyclobutyl alcohol, which may interact with enzymes or receptors in biological systems . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with hydrolases and oxidoreductases .
Comparison with Similar Compounds
3-Hydroxycyclobutyl pivalate can be compared with other similar compounds, such as:
Cis-3-Hydroxycyclobutyl pivalate: This is a stereoisomer with similar chemical properties but different spatial arrangement of atoms.
Cyclobutyl pivalate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclobutyl acetate: Similar structure but with an acetate ester group instead of a pivalate group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its combination of a cyclobutyl ring and a pivalate ester group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3-hydroxycyclobutyl) 2,2-dimethylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h6-7,10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWHHZSWFRKEHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1CC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089709-03-4 | |
Record name | 3-hydroxycyclobutyl 2,2-dimethylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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